molecular formula C10H22ClN B1382334 4-Methyl-4-(2-methylpropyl)piperidine hydrochloride CAS No. 1089317-11-2

4-Methyl-4-(2-methylpropyl)piperidine hydrochloride

Cat. No.: B1382334
CAS No.: 1089317-11-2
M. Wt: 191.74 g/mol
InChI Key: LHJHKFSPECCPEO-UHFFFAOYSA-N
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Description

4-Methyl-4-(2-methylpropyl)piperidine hydrochloride is a chemical compound with the molecular formula C10H21N·HCl. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

4-Methyl-4-(2-methylpropyl)piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of various chemicals and materials.

Safety and Hazards

The safety data sheet for 4-Methyl-4-(2-methylpropyl)piperidine hydrochloride indicates that it may cause burns of eyes, skin, and mucous membranes. It is flammable, and its containers may explode when heated. Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(2-methylpropyl)piperidine hydrochloride typically involves the alkylation of piperidine with 2-methylpropyl halides under basic conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(2-methylpropyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted piperidines and piperidones, which can be further utilized in organic synthesis and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4-(2-methylpropyl)piperidine hydrochloride is unique due to its specific alkyl substituents, which confer distinct chemical and biological properties. These properties make it valuable in various research and industrial applications .

Properties

IUPAC Name

4-methyl-4-(2-methylpropyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-9(2)8-10(3)4-6-11-7-5-10;/h9,11H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJHKFSPECCPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCNCC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089317-11-2
Record name 4-methyl-4-(2-methylpropyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-4-(2-methylpropyl)piperidine hydrochloride
Reactant of Route 2
4-Methyl-4-(2-methylpropyl)piperidine hydrochloride
Reactant of Route 3
4-Methyl-4-(2-methylpropyl)piperidine hydrochloride
Reactant of Route 4
4-Methyl-4-(2-methylpropyl)piperidine hydrochloride
Reactant of Route 5
4-Methyl-4-(2-methylpropyl)piperidine hydrochloride
Reactant of Route 6
4-Methyl-4-(2-methylpropyl)piperidine hydrochloride

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